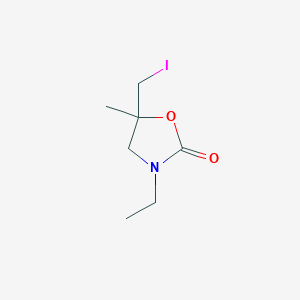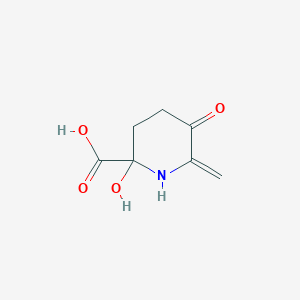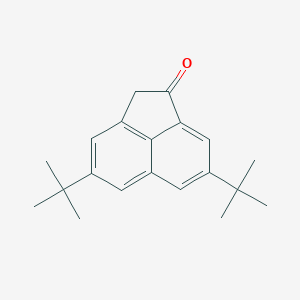
4,7-Di-tert-butylacenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Di-tert-butylacenaphthylen-1(2H)-one is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two tert-butyl groups at the 4 and 7 positions of the acenaphthylene ring system, and a ketone functional group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-tert-butylacenaphthylen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene as the core structure.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced at the 4 and 7 positions through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ketone: The ketone functional group at the 1 position is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Di-tert-butylacenaphthylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
4,7-Di-tert-butylacenaphthylen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,7-Di-tert-butylacenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and a bipyridine structure.
2,5-Di-tert-butyl-1,4-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness
4,7-Di-tert-butylacenaphthylen-1(2H)-one is unique due to its specific acenaphthylene core structure and the positioning of the tert-butyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
922714-13-4 |
|---|---|
Fórmula molecular |
C20H24O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4,7-ditert-butyl-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C20H24O/c1-19(2,3)14-7-12-8-15(20(4,5)6)11-16-17(21)10-13(9-14)18(12)16/h7-9,11H,10H2,1-6H3 |
Clave InChI |
TXFNTIVTVKAUBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C(=O)C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)

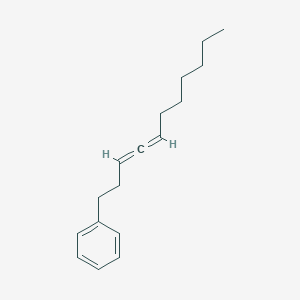
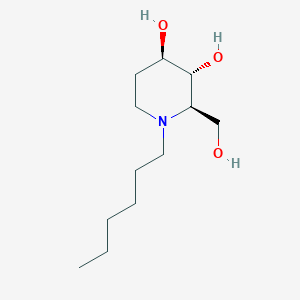
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)
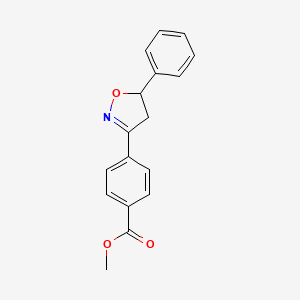
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
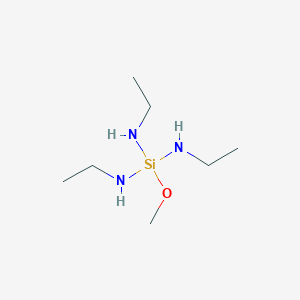
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
